molecular formula C15H15F2NO2 B10773569 Difluoroagomelatine

Difluoroagomelatine

Cat. No.: B10773569
M. Wt: 279.28 g/mol
InChI Key: UTLRQLQDJLNKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoroagomelatine is a synthetic organic compound with the molecular formula C15H15F2NO2. It is a derivative of agomelatine, a well-known antidepressant. This compound is characterized by the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoroagomelatine typically involves the introduction of fluorine atoms into the agomelatine structure. One common method is the fluorination of agomelatine using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts. These reagents are effective for converting alcohols to alkyl fluorides and aldehydes and ketones to gem-difluorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoroagomelatine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may yield this compound alcohols .

Mechanism of Action

Difluoroagomelatine exerts its effects through a combination of agonist activity at melatonin receptors (MT1 and MT2) and antagonist activity at serotonin (5-HT2C) receptors. This dual action helps regulate circadian rhythms and mood. The presence of fluorine atoms enhances its binding affinity and efficacy compared to agomelatine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoroagomelatine is unique due to its specific fluorination pattern, which enhances its chemical stability, binding affinity, and biological activity compared to other fluorinated derivatives of agomelatine .

Properties

Molecular Formula

C15H15F2NO2

Molecular Weight

279.28 g/mol

IUPAC Name

2,2-difluoro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide

InChI

InChI=1S/C15H15F2NO2/c1-20-12-6-5-10-3-2-4-11(13(10)9-12)7-8-18-15(19)14(16)17/h2-6,9,14H,7-8H2,1H3,(H,18,19)

InChI Key

UTLRQLQDJLNKNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C(F)F)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.